molecular formula C20H20FN3O4S2 B2774571 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide CAS No. 1172360-63-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B2774571
CAS No.: 1172360-63-2
M. Wt: 449.52
InChI Key: UESFSFXGFXCXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Glutathione Detection

A novel application of pyrazoline-based sulfonamides includes their use as selective fluorescent probes for detecting biological thiols like glutathione in living cells and serum. The derivative N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2,4-dinitrobenzenesulfonamide, for instance, was designed for high sensitivity and selectivity in recognizing glutathione among biological thiols. This application is crucial for biological and medical research, providing a tool for monitoring redox states and cellular health (Wang et al., 2013).

Anticancer Drug Candidates

Sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer drug candidates. The research focuses on the derivatives' ability to inhibit carbonic anhydrase (CA) enzymes, specifically targeting CA IX and CA XII isoforms, which are relevant for cancer treatment. The selectivity and potency of these compounds against cancer cells highlight their potential in developing new anticancer therapies (Gul et al., 2018).

Synthesis and Bioactivity Studies

Another avenue of research involves the synthesis of pyrazoline and pyrazolone derivatives and their evaluation for various biological activities, including cytotoxicity against tumor cells and inhibitory effects on enzymes like carbonic anhydrase. These studies contribute to the understanding of the compounds' mechanisms of action and their potential therapeutic applications (Gul et al., 2016).

Molecular Docking and Anticancer Evaluation

Molecular docking studies have been conducted to investigate the binding interactions between sulfonamide derivatives and target proteins, offering insights into their potential as anticancer agents. The computational analysis, alongside experimental validation, supports the development of novel therapies against specific cancer types (Putri et al., 2021).

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-14-2-8-18(9-3-14)30(27,28)23-20-12-19(15-4-6-16(21)7-5-15)22-24(20)17-10-11-29(25,26)13-17/h2-9,12,17,23H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESFSFXGFXCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.